2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride

Chiral building block Enantioselective synthesis Thioether propanoic acid

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride (CAS 1803584-33-9) is a para-aminophenyl thioether derivative of propanoic acid, supplied as the hydrochloride salt. The molecule features a thioether linkage connecting a 4-aminophenyl group to the α‑carbon of a propanoic acid backbone, yielding a bifunctional scaffold with a free carboxylic acid and a primary aromatic amine.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
CAS No. 1803584-33-9
Cat. No. B1381653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride
CAS1803584-33-9
Molecular FormulaC9H12ClNO2S
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C9H11NO2S.ClH/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6H,10H2,1H3,(H,11,12);1H
InChIKeyNVBJTDTXZPWIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Aminophenyl)sulfanyl]propanoic Acid Hydrochloride (CAS 1803584-33-9) Procurement & Selection Baseline


2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride (CAS 1803584-33-9) is a para-aminophenyl thioether derivative of propanoic acid, supplied as the hydrochloride salt [1]. The molecule features a thioether linkage connecting a 4-aminophenyl group to the α‑carbon of a propanoic acid backbone, yielding a bifunctional scaffold with a free carboxylic acid and a primary aromatic amine . It is primarily sourced as a research chemical and synthetic building block, typically at 95% purity, and is listed in the ECHA C&L Inventory [2].

Why 2-[(4-Aminophenyl)sulfanyl]propanoic Acid Hydrochloride Cannot Be Substituted by In-Class Analogs


Within the family of aminophenylthio-propanoic acids, three structural variables critically determine physicochemical and reactivity profiles: (i) substitution position on the phenyl ring (2- vs. 4‑amino), (ii) attachment point on the propanoic acid backbone (α‑ vs. β‑carbon), and (iii) salt form (free acid vs. hydrochloride). The 4‑amino substituent alters the electron density of the aromatic ring and the pKa of both the amine and the thioether sulfur compared to the 2‑amino isomer [1]. Attachment at the α‑position introduces a chiral center absent in the β‑substituted regioisomers, enabling enantioselective transformations [2]. The hydrochloride salt provides enhanced aqueous solubility and solid‑state stability versus the free base, directly impacting handling and formulation workflows . These differences mean that simple interchange among positional isomers or salt forms will yield non‑identical reactivity and processing outcomes.

Quantitative Differentiation Evidence for 2-[(4-Aminophenyl)sulfanyl]propanoic Acid Hydrochloride vs. Closest Analogs


α‑ vs. β‑Carbon Attachment: Chiral Center Presence and Synthetic Utility

The target compound carries the 4‑aminophenylthio group at the α‑carbon of propanoic acid, generating a stereogenic center. In contrast, the 3‑[(4‑aminophenyl)thio]propanoic acid hydrochloride (CAS 30086‑22‑7) bears the substituent at the β‑carbon and is achiral . The α‑substituted isomer is therefore amenable to chiral resolution and asymmetric synthesis, a capability absent in the β‑isomer. The optical resolution process for α‑aminophenylthio‑propanoic acids has been explicitly demonstrated in patent literature, achieving enantiomeric excess values suitable for pharmaceutical intermediate applications [1].

Chiral building block Enantioselective synthesis Thioether propanoic acid

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The target compound is supplied as the hydrochloride salt (C₉H₁₂ClNO₂S, MW 233.72), whereas the free acid form (CAS 1284096‑05‑4, C₉H₁₁NO₂S, MW 197.26) is also commercially available . The hydrochloride salt is a powder stable at ambient temperature, while the free acid typically requires long‑term storage in a cool, dry environment to prevent degradation . The salt form provides increased aqueous solubility due to ionization, facilitating dissolution in polar reaction media without additional acidification. Although quantitative solubility values are not publicly available, the salt‑form difference is a class‑level inference supported by the general behavior of carboxylic acid vs. carboxylate salts.

Salt form selection Aqueous solubility Solid-state stability

4‑Amino vs. 2‑Amino Substitution: Differential Reactivity and Steric Environment

The target compound carries the amino group at the para position, whereas the 2‑aminophenylthio analog (CAS 63928‑26‑7) places it ortho to the thioether linkage . Para substitution minimizes steric hindrance around the reactive amino group, allowing efficient diazotization and azo‑coupling reactions without competing intramolecular interactions. Ortho‑amino isomers can form intramolecular hydrogen bonds with the sulfur atom, altering nucleophilicity and potentially leading to cyclization side reactions [1]. The para‑amino isomer is therefore preferred for applications requiring clean, high‑yield derivatization at the amine position.

Regioisomer comparison Nucleophilic aromatic reactivity Steric effects

Purity Baseline: Comparable Commercial Specifications Across Suppliers

The target compound is offered at a minimum purity of 95% by multiple suppliers, including Sigma‑Aldrich (Enamine) and Leyan . The free acid analog (CAS 1284096‑05‑4) is also specified at 95% purity . The 3‑[(4‑aminophenyl)thio]propanoic acid hydrochloride (CAS 30086‑22‑7) does not have a publicly listed purity specification from major vendors. The target compound therefore matches the purity specification of its closest free‑acid analog while exceeding the transparency of the β‑isomer regarding quality documentation.

Chemical purity Quality control Procurement benchmarking

Recommended Application Scenarios for 2-[(4-Aminophenyl)sulfanyl]propanoic Acid Hydrochloride Based on Quantitative Evidence


Chiral Intermediate for Enantioselective Drug Candidate Synthesis

The α‑carbon attachment creates a stereogenic center, enabling the preparation of optically pure aminophenylthio‑propanoic acid derivatives. This chiral building block is applicable in the synthesis of GPR40 agonists and PPAR modulators, where enantiomeric purity directly impacts receptor binding and pharmacological activity [1]. The hydrochloride salt form facilitates direct use in aqueous amide coupling reactions without pre‑neutralization.

Diazotization and Azo‑Dye Precursor with Predictable para‑Amine Reactivity

The para‑amino group is sterically unencumbered, enabling efficient diazotization and subsequent azo coupling for dye synthesis or bioconjugation. Unlike ortho‑amino analogs that may undergo intramolecular cyclization, the para isomer yields linear azo products with higher regiochemical fidelity [2].

Thioether Ligand Precursor for Metal Coordination Chemistry

The 4‑aminophenylthio moiety serves as a soft sulfur donor ligand for transition metals. The para‑amino group can be further functionalized to tune the electronic properties of the resulting metal complexes. The hydrochloride salt provides convenient solubility in polar solvents for complexation reactions [3].

Stable Hydrochloride Salt for Automated Synthesis Platforms

The target compound is a free‑flowing powder stable at room temperature, making it compatible with automated solid‑dispensing systems. Its 95% purity specification and ambient storage requirements reduce the need for cold‑chain logistics, offering logistical advantages over the free acid analog which requires cool, dry storage .

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